molecular formula C9H13BrMgOSi B6291686 (3-(Trimethylsilyloxy)phenyl)magnesium bromide CAS No. 216532-14-8

(3-(Trimethylsilyloxy)phenyl)magnesium bromide

Cat. No.: B6291686
CAS No.: 216532-14-8
M. Wt: 269.49 g/mol
InChI Key: WMSZAHKPXCXQQV-UHFFFAOYSA-M
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Description

(3-(Trimethylsilyloxy)phenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-(Trimethylsilyloxy)phenyl)magnesium bromide is typically prepared by reacting (3-(Trimethylsilyloxy)phenyl)bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is often supplied as a solution in THF to facilitate handling and use in subsequent reactions.

Types of Reactions:

    Nucleophilic Addition: this compound can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

    Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While primarily used in nucleophilic addition and substitution, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Solvents: Tetrahydrofuran (THF) is the most commonly used solvent.

    Atmosphere: Inert atmosphere (nitrogen or argon) to prevent degradation.

    Temperature: Reactions are typically carried out at low temperatures to control reactivity.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Alkanes and Alkenes: Formed from substitution reactions with alkyl halides.

Scientific Research Applications

(3-(Trimethylsilyloxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The primary mechanism by which (3-(Trimethylsilyloxy)phenyl)magnesium bromide exerts its effects is through nucleophilic addition. The magnesium atom in the compound acts as a Lewis acid, activating the carbon atom for nucleophilic attack. This allows the compound to form new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but lacks the trimethylsilyloxy group.

    (3-Methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group instead of a trimethylsilyloxy group.

Uniqueness: The presence of the trimethylsilyloxy group in (3-(Trimethylsilyloxy)phenyl)magnesium bromide provides unique reactivity and selectivity in certain reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;trimethyl(phenoxy)silane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13OSi.BrH.Mg/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSZAHKPXCXQQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrMgOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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